(S)-1-tert-Butyl 2-methyl pyrrolidine-1,2-dicarboxylate
Overview
Description
“(S)-1-tert-Butyl 2-methyl pyrrolidine-1,2-dicarboxylate” is a chemical compound with the CAS Number: 59936-29-7 . It has a molecular weight of 229.28 . The compound is stored in a refrigerator and is shipped at room temperature . It is a liquid in its physical form .
Synthesis Analysis
The synthesis of this compound involves the use of potassium carbonate in N,N-dimethyl-formamide at 20℃ . The reaction was confirmed by TLC and the product was isolated and purified via standard methods to afford 1-(tert-butyl) 2-methyl pyrrolidine-1,2-dicarboxylate (6.6 g, 95 percent) as yellow oil .Molecular Structure Analysis
The Inchi Code of the compound is1S/C11H19NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h8H,5-7H2,1-4H3/t8-/m0/s1
. The Inchi Key is WVDGSSCWFMSRHN-QMMMGPOBSA-N
. Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the use of potassium carbonate in N,N-dimethyl-formamide at 20℃ . Another method involves the use of sodium hydride in N,N-dimethyl-formamide; mineral oil at 0 - 20℃; for 24 h .Physical And Chemical Properties Analysis
The compound is a liquid in its physical form . It has a molecular weight of 229.28 . The compound is stored in a refrigerator and is shipped at room temperature .Scientific Research Applications
- Enantioselective synthesis of chiral pyrrolidine compounds, useful in pharmaceuticals and organic chemistry, through a nitrile anion cyclization strategy (Chung et al., 2005).
- Asymmetric synthesis of pyrrolidine derivatives with potential antithrombin activity, indicating its relevance in developing thrombin inhibitors (Ayan et al., 2013).
- Application in the synthesis of antibacterial agents, specifically in the production of fluoronaphthyridines, highlighting its role in developing new therapeutic agents (Bouzard et al., 1992).
- Contribution to the field of crystallography and structural chemistry, as demonstrated in the synthesis and structural analysis of tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate (Naveen et al., 2007).
- Exploration of its use in synthesizing various pyrrolidine derivatives via intramolecular 1,3-dipolar cycloaddition reactions, important in organic synthesis (Konda et al., 1999).
- Investigation of the reaction mechanism of pyrrolidine derivatives in pharmaceutical applications, contributing to understanding the transformation of specific compounds (Görlitzer & Baltrusch, 2000).
- Development of novel synthetic pathways for pyrrolidine derivatives, expanding the scope of organic synthetic methods (Rossi et al., 2007).
- Role in drug metabolism and disposition studies, specifically in the context of prostaglandin E2 agonists, which are relevant in bone healing (Prakash et al., 2008).
- Synthesis and evaluation of antiinflammatory pyrrolidin-2-ones, indicating its potential in developing new antiinflammatory and analgesic agents (Ikuta et al., 1987).
Safety And Hazards
properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S)-pyrrolidine-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h8H,5-7H2,1-4H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDGSSCWFMSRHN-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361580 | |
Record name | Boc-L-Pro-Ome | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-tert-Butyl 2-methyl pyrrolidine-1,2-dicarboxylate | |
CAS RN |
59936-29-7 | |
Record name | Boc-L-Pro-Ome | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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